molecular formula C14H8ClN3O4S B5123068 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide

Cat. No. B5123068
M. Wt: 349.7 g/mol
InChI Key: GRBQJKOGEWERKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is known for its unique chemical structure and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can suppress the proliferation of cancer cells and induce apoptosis. It has also been found to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and development. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide. One of the most promising areas of research is the development of new derivatives of this compound with enhanced antitumor activity. Another area of research is the study of the mechanism of action of this compound to gain a better understanding of its potential applications in cancer treatment.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research, particularly in the field of medicinal chemistry. Its unique chemical structure and potential antitumor activity make it a valuable tool for studying the mechanisms of cancer cell growth and development. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with enhanced antitumor activity.

Synthesis Methods

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzenesulfonyl chloride with potassium thioacetate to obtain 4-(4-chlorophenyl)-1,3-thiazol-2-ylthioacetate. This compound is then reacted with 5-nitro-2-furoyl chloride to obtain the final product.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitro-2-furamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit antitumor activity and has shown promising results in the treatment of various types of cancer.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O4S/c15-9-3-1-8(2-4-9)10-7-23-14(16-10)17-13(19)11-5-6-12(22-11)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBQJKOGEWERKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.